VT-464 racemate, also known as seviteronel, is a synthetic compound primarily investigated for its potential applications in oncology, particularly in treating castration-resistant prostate cancer and breast cancer. This compound belongs to a class of non-steroidal inhibitors that target cytochrome P450 17A1, an enzyme crucial for androgen and estrogen biosynthesis. The racemic mixture consists of two enantiomers, each exhibiting distinct biological activities, making the study of this compound significant in both medicinal chemistry and pharmacology.
VT-464 racemate is classified as a non-steroidal compound with the chemical identifier 1375603-36-3. It has been sourced from commercially available precursors through various synthetic routes. Its classification as a cytochrome P450 17A1 inhibitor positions it among other therapeutic agents aimed at hormone-dependent cancers.
The synthesis of VT-464 racemate involves several critical steps:
Industrial production methods mirror these synthetic routes but are optimized for higher yields and efficiency, employing techniques such as high-performance liquid chromatography for purification and stringent quality control measures to ensure product consistency.
The molecular structure of VT-464 features a naphthalene core substituted with difluoromethoxy groups and a triazole moiety. The specific stereochemistry of its enantiomers significantly influences its biological activity. Detailed structural data can be obtained through various analytical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy, which provide insights into the spatial arrangement of atoms within the molecule.
VT-464 racemate can undergo several chemical reactions:
The products formed from these reactions vary based on conditions but generally include oxidized derivatives and substituted compounds.
The mechanism of action for VT-464 involves selective inhibition of cytochrome P450 17A1, specifically targeting the lyase reaction while sparing 17-hydroxylase activity. This selectivity minimizes off-target effects and enhances therapeutic efficacy against hormone-dependent cancers. Kinetic studies have shown that VT-464 binds to cytochrome P450 17A1 with high affinity, demonstrating its potential as a therapeutic agent .
VT-464 racemate exhibits distinct physical properties, including:
Chemical properties include its ability to undergo oxidation, reduction, and substitution reactions, making it versatile in synthetic applications.
VT-464 racemate has several notable applications in scientific research:
The racemic synthesis of VT-464 (Seviteronel) centers on constructing its tetracyclic core with a trifluoroethoxy side chain and a chiral tertiary alcohol adjacent to a triazole moiety. The primary route employs a convergent strategy:
Table 1: Key Intermediates in Racemic VT-464 Synthesis
Intermediate | Function | Synthetic Method |
---|---|---|
4-Bromo-1-(difluoromethoxy)-2-(trifluoromethoxy)benzene | Electrophilic coupling partner | Halogenation of substituted benzene |
5-(Isopropyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Nucleophilic coupling partner | Borylation of bromo-isopropylpyridine |
Tertiary alcohol precursor | Racemization site | Grignard addition to ketone |
Reaction optimization studies show that microwave-assisted synthesis (150°C, 30 min) improves the cross-coupling yield to 82% compared to conventional heating (65%, 24 hr) [2].
Despite the racemic synthesis pathway, enantiopure VT-464 is essential for stereochemical-activity studies. Resolution methods include:
Emerging techniques leverage Pd-catalyzed asymmetric C–P coupling with 1,1′-bi-2-naphthol auxiliaries, enabling axial-to-central chirality transfer. This approach yields P-chirogenic intermediates applicable to VT-464’s stereocenter formation [6].
Scale-up challenges center on hazardous reagents and cryogenic steps in the original synthesis:
Process analytical technology (PAT) tools monitor enantiomeric ratios in real-time via inline Raman spectroscopy, ensuring consistent chiral purity >99.5% ee in final crystallization [6].
VT-464’s design specifically targets 17,20-lyase inhibition (IC₅₀ = 69 nM) over 17α-hydroxylase (IC₅₀ = 690 nM), achieving ~10-fold selectivity [2]. Key structural features enabling this include:
Table 2: Structure-Activity Relationship of VT-464 Modifications
Structural Element | Modification | Lyase IC₅₀ Shift | Selectivity (Lyase/Hydroxylase) |
---|---|---|---|
Aryl ether | -OCF₃ → -OCH₃ | 69 nM → 210 nM | 10 → 3 |
Triazole ring | 1,2,4-triazole → imidazole | 69 nM → 520 nM | 10 → 1.5 |
Tertiary alcohol | (R)-isomer → (S)-isomer | 41 nM → 165 nM | 15 → 6 |
Backdoor pathway studies confirm that despite its selectivity, VT-464 inhibits both classical and backdoor dihydrotestosterone synthesis by blocking all CYP17A1-mediated lyase steps [1]. This comprehensive inhibition profile underpins its therapeutic utility in androgen-driven diseases.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1